![molecular formula C13H8F6N2O2 B2868355 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde CAS No. 158712-22-2](/img/structure/B2868355.png)

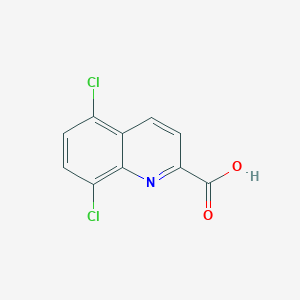

1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s a part of many synthetic targets and is used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

Trifluoromethyl ketones are valuable synthetic targets. They are used as synthons in the construction of fluorinated pharmacons . The synthesis of similar compounds often involves the trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis

Trifluoromethylation is a common reaction in the synthesis of many compounds. This process often involves the trifluoromethylation of carbon-centered radical intermediates .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Applications

The synthesis of a series of compounds structurally related to 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde has been explored for potential antimicrobial and antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and displayed a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities. The antimicrobial efficacy was further supported by in silico molecular docking studies, indicating their potential as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Synthetic and Characterization Efforts

Researchers have developed methodologies for synthesizing novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. The structural confirmation of these compounds was achieved through elemental analysis, NMR, and in some cases, X-ray crystallography, showcasing the versatility of the pyrazole carbaldehyde framework for the development of new molecules (Hu et al., 2010).

Fluorescence and Sensing Applications

A study focused on the synthesis of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene chromophore derived from the reaction of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde. These compounds exhibited bright fluorescence in solution and potential as sensors in strongly acidic environments due to their weak basic nature and significant changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).

Antiproliferative Activity

Compounds based on the 1H-pyrazole-4-carbaldehyde framework have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Notably, some of these compounds exhibited potent activity, highlighting the potential of pyrazole derivatives in the development of novel anticancer agents (Ashok et al., 2020).

Nonlinear Optical (NLO) Properties

Pyrazole-based derivatives synthesized from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde have been investigated for their photophysical properties and nonlinear optical (NLO) potential. Through detailed DFT and TDDFT studies, these compounds demonstrated high first-order hyperpolarizability, indicating their promise for applications in optical and electronic materials (Lanke & Sekar, 2016).

Propiedades

IUPAC Name |

1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCVIYROIVOGBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B2868274.png)

![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)

![Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2868278.png)

![(1S,3R)-3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2868284.png)

![1-[(3-Fluorophenyl)methyl]azepane](/img/structure/B2868286.png)

![2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2868292.png)

![N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2868294.png)

![2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride](/img/structure/B2868295.png)